molecular formula C10H13Cl2N B6217119 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2742656-76-2

5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6217119
CAS No.: 2742656-76-2
M. Wt: 218.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position on the tetrahydroisoquinoline ring structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common method is the Biltz synthesis, which involves the reaction of benzylamine with formaldehyde and an aldehyde in the presence of an acid catalyst. The resulting intermediate is then chlorinated and methylated to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and other organic compounds.

Biology: In biological research, this compound is utilized to study the effects of tetrahydroisoquinoline derivatives on biological systems. It can be used to investigate the interactions with enzymes, receptors, and other biomolecules.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit biological activities such as anti-inflammatory, analgesic, or antitumor effects.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique chemical structure makes it valuable for creating specialized products with specific properties.

Mechanism of Action

The mechanism by which 5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline

  • 6-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • 7-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness: 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.

Properties

CAS No.

2742656-76-2

Molecular Formula

C10H13Cl2N

Molecular Weight

218.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.